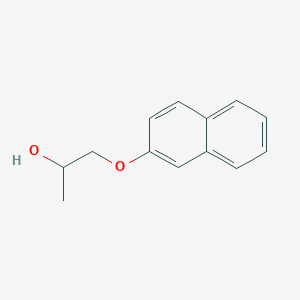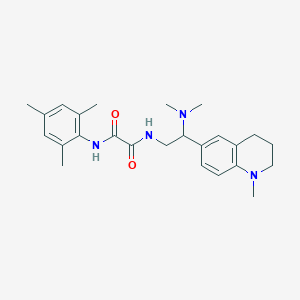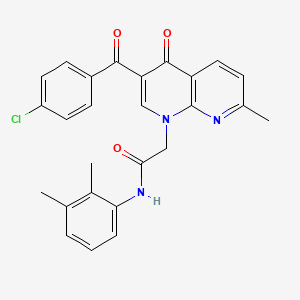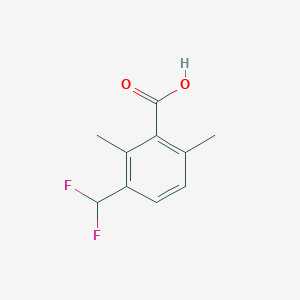
1-萘-2-氧基丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-2-yloxy)propan-2-ol is an organic compound with the molecular formula C13H14O2 It is characterized by a naphthalene ring attached to a propanol group through an ether linkage
科学研究应用
1-(Naphthalen-2-yloxy)propan-2-ol has diverse applications in scientific research:
作用机制
Target of Action
A related compound, 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol), has been identified as an ecofriendly insecticidal agent
Mode of Action
The exact mode of action of 1-Naphthalen-2-yloxypropan-2-ol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Naphthalene derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation
Pharmacokinetics
The physicochemical properties of naphthalene derivatives suggest that they may be lipophilic and thus able to cross biological membranes . This could potentially influence their bioavailability and distribution within the body.
Result of Action
Naphthalene derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects . The specific effects of 1-Naphthalen-2-yloxypropan-2-ol would depend on its specific targets and mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chemical compounds For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with its targets Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets
生化分析
Biochemical Properties
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . These properties suggest that 1-Naphthalen-2-yloxypropan-2-ol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It’s crucial to note that the cellular effects of a compound are largely determined by its interactions with various cellular components and its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other naphthalene derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-Naphthalen-2-yloxypropan-2-ol in animal models .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(Naphthalen-2-yloxy)propan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .
化学反应分析
Types of Reactions: 1-(Naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage allows for substitution reactions, where the naphthalene ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
相似化合物的比较
Naphthalen-2-ol: Shares the naphthalene core but lacks the propanol group.
1-(Naphthalen-2-yloxy)propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.
2-Naphthalen-1-yloxyethanol: Similar ether linkage but with an ethanol group instead of propanol.
Uniqueness: 1-(Naphthalen-2-yloxy)propan-2-ol is unique due to its specific ether linkage and propanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
IUPAC Name |
1-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFTYQFLBDSZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2359439.png)
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)
![1-methanesulfonyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2359449.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)
![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

